4-Ethyl-3-thiosemicarbazide
Overview
Description
4-Ethyl-3-thiosemicarbazide is an organic compound with the molecular formula C2H5NHCSNHNH2. It is a derivative of thiosemicarbazide, characterized by the presence of an ethyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Mechanism of Action
Target of Action
4-Ethyl-3-thiosemicarbazide is a derivative of thiosemicarbazide, which has been shown to have a wide range of biological activities Thiosemicarbazide derivatives have been reported to inhibit human carbonic anhydrase, an enzyme that plays a crucial role in maintaining ph and fluid balance in the body .
Mode of Action
Thiosemicarbazide derivatives are known to interact with their targets through the formation of covalent bonds . These compounds can bind to the active sites of enzymes, inhibiting their function
Biochemical Pathways
Thiosemicarbazide derivatives have been reported to inhibit the activity of carbonic anhydrase, which plays a key role in the reversible hydration of carbon dioxide to bicarbonate ions . This could potentially affect various physiological processes, including pH regulation and fluid balance.
Result of Action
Thiosemicarbazide derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties . They have shown potential anti-proliferative effectiveness against cancer cell lines
Biochemical Analysis
Cellular Effects
It is known that thiosemicarbazide derivatives, a group to which 4-Ethyl-3-thiosemicarbazide belongs, have been shown to exhibit anticancer properties . They have been found to exhibit cytotoxic activity against various cancer cell lines .
Molecular Mechanism
Thiosemicarbazide derivatives have been found to exhibit their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-3-thiosemicarbazide can be synthesized through the reaction of ethylamine with thiourea. The reaction typically involves heating the mixture under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds as follows:
C2H5NH2+CS(NH2)2→C2H5NHCSNHNH2
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group or the thiosemicarbazide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylamine and thiourea derivatives.
Substitution: Various substituted thiosemicarbazides.
Scientific Research Applications
4-Ethyl-3-thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Methyl-3-thiosemicarbazide
- 4-Cyclohexyl-3-thiosemicarbazide
- 4-(3-Nitrophenyl)-3-thiosemicarbazide
Comparison: 4-Ethyl-3-thiosemicarbazide is unique due to the presence of the ethyl group, which influences its reactivity and solubility. Compared to 4-Methyl-3-thiosemicarbazide, the ethyl derivative may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity. The cyclohexyl and nitrophenyl derivatives, on the other hand, introduce bulkier substituents, which can significantly alter the compound’s properties and applications.
Properties
IUPAC Name |
1-amino-3-ethylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c1-2-5-3(7)6-4/h2,4H2,1H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYYTGUCWARUCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065451 | |
Record name | Hydrazinecarbothioamide, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13431-34-0 | |
Record name | Ethylthiosemicarbazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13431-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarbothioamide, N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-3-thiosemicarbazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazinecarbothioamide, N-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazinecarbothioamide, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-3-thiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Ethyl-3-thiosemicarbazide commonly acts as a ligand, forming complexes with metal ions like Copper (II). This interaction stems from the compound's ability to donate electrons from its sulfur and nitrogen atoms. For instance, in the development of a copper detection method, this compound forms a complex with Cu(II) allowing its adsorptive accumulation on a mercury drop electrode for analysis []. This complex formation can lead to various downstream effects depending on the specific metal ion and the biological context. Studies show its metal complexes exhibit potential anti-cancer activity [] and can inhibit Topoisomerase II-α [], an enzyme crucial for DNA replication.
A: this compound has the molecular formula C3H9N3S and a molecular weight of 119.19 g/mol. While the provided literature doesn't explicitly detail all spectroscopic data, it highlights the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and structure of the compound and its derivatives [, ]. Infrared (IR) spectroscopy is also frequently employed to identify characteristic functional groups, particularly the stretching vibrations of C=S and N-H bonds [, ].
A: Research indicates that this compound demonstrates stability and functionality under various conditions. For example, it forms stable complexes with metal ions in both solution and solid states []. It has been used as a coating on piezoelectric crystals for the detection of formic acid vapor, maintaining sensitivity for at least 60 days []. These findings suggest its potential for applications requiring durability and consistent performance.
A: Computational chemistry plays a role in understanding the behavior of this compound. Density Functional Theory (DFT) calculations, using the 6-31G(d) basis set and Local Spin Density Approximation (LSDA) method, have been employed to study the detection limit of copper traces in aqueous solutions []. This study successfully correlated the theoretical total energy of copper-4-Ethyl-3-thiosemicarbazide complexes with the experimentally determined detection limits, highlighting the predictive power of computational approaches.
A: Although not extensively covered in the provided research, some insights into the SAR of this compound can be gleaned. For instance, modifying the 4-ethyl group to other alkyl or aryl substituents could impact the compound's solubility, steric hindrance, and electronic properties, thereby affecting its binding affinity and selectivity towards specific metal ions or biological targets []. Further research focusing on systematic structural modifications and their impact on biological activities is crucial to establish a comprehensive SAR profile.
A: The research utilizes various analytical techniques to characterize and quantify this compound. NMR spectroscopy, including 1H and 13C NMR, helps confirm the structure and purity of the compound and its derivatives [, ]. IR spectroscopy identifies characteristic functional groups [, ]. In analytical applications, techniques like adsorptive stripping voltammetry are employed to detect metal ions after complexation with this compound [, ].
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